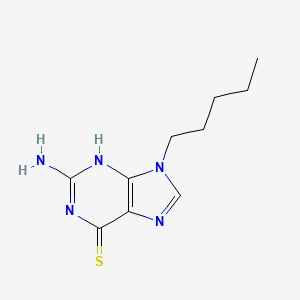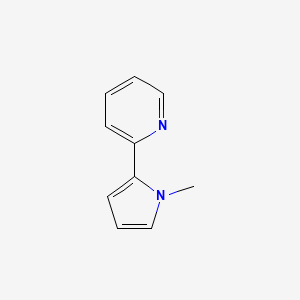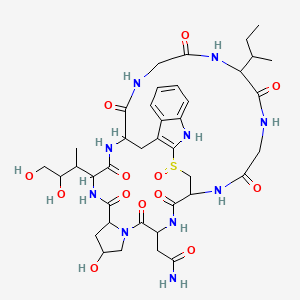![molecular formula C26H37N5O4 B1226906 N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds incorporating morpholine or piperidine nuclei, similar in structure to the queried compound, have been found to exhibit significant antimicrobial activity. This includes the study of Mannich bases derived from 1,2,4-triazoles, which demonstrated good activity against various microorganisms (Fandaklı et al., 2012).
Chemical Synthesis and Stereochemistry
Research involving piperidine and morpholine, components of the queried compound, has been focused on understanding their reactivity and stereochemistry in various chemical reactions. For instance, the selectivity and stereochemical outcomes of reactions involving cyclohexanone enamines with different reagents have been explored, providing insights into the chemical behavior of these compounds (Colonna et al., 1970).
Structural Analysis
The structural analysis of compounds containing morpholine and piperidine rings has been a subject of interest. Studies have determined the crystal structures of such compounds, revealing details like distorted chair configurations of these rings (Shalaby et al., 2014).
Pharmacological Potential
Compounds structurally related to the queried chemical have been synthesized and evaluated for their potential pharmacological activities. This includes the synthesis of novel carboxamides and investigation of their potential medicinal properties (Bijev et al., 2003).
Radioligand Development
Research has also delved into the development of radioligands for imaging studies, involving compounds with structural similarities. For instance, studies on inhibitors of acetylcholinesterase used for imaging in the mammalian brain have been conducted, highlighting the potential use of these compounds in medical imaging (Brown-Proctor et al., 1999).
Propiedades
Nombre del producto |
N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide |
|---|---|
Fórmula molecular |
C26H37N5O4 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
N-[2-(3,4-diethoxyphenyl)ethyl]-1-(6-morpholin-4-ylpyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H37N5O4/c1-3-34-22-6-5-20(19-23(22)35-4-2)9-12-27-26(32)21-10-13-30(14-11-21)24-7-8-25(29-28-24)31-15-17-33-18-16-31/h5-8,19,21H,3-4,9-18H2,1-2H3,(H,27,32) |
Clave InChI |
GHFPSJBDOMRIEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



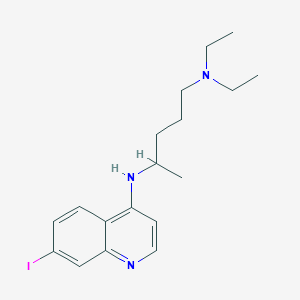
![1-[6-(4-chlorophenyl)-5-imidazo[2,1-b]thiazolyl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1226826.png)
![4-Chloro-5-(2,3-dihydro-1,4-benzodioxin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B1226830.png)
![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
![2,6-Dichloro-1,7-dimethylpyrazolo[1,2-a]pyrazole-3,5-dione](/img/structure/B1226836.png)
![3-[amino(carboxy)methyl]cyclopropane-1,2-dicarboxylic acid](/img/structure/B1226837.png)
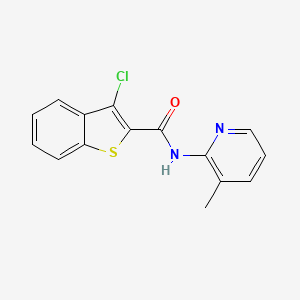
![4-(4-propan-2-ylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B1226840.png)
![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)
